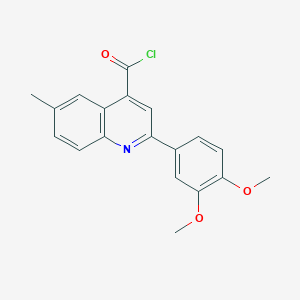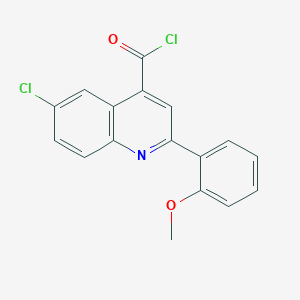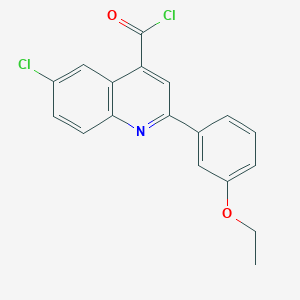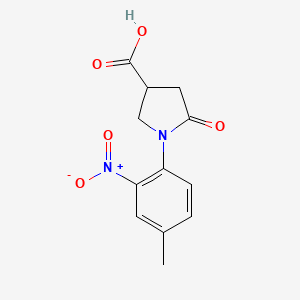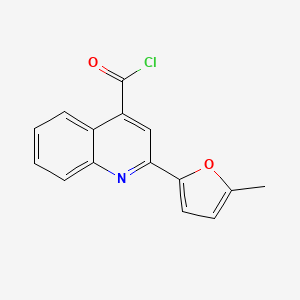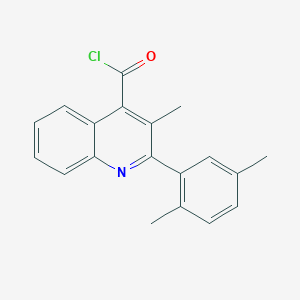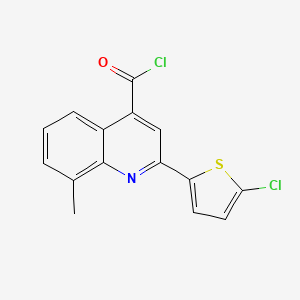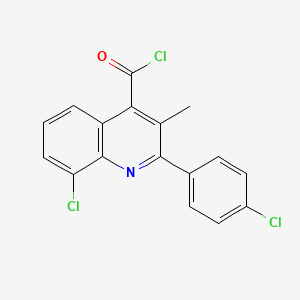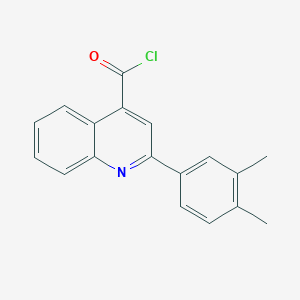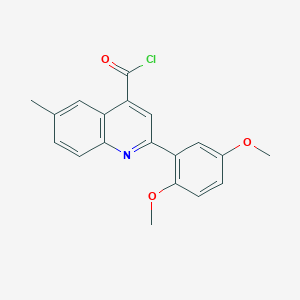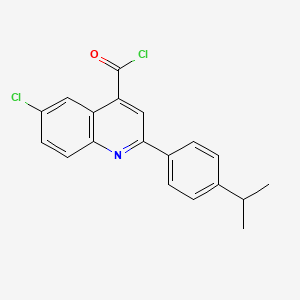
6-氯-2-(4-异丙苯基)喹啉-4-甲酰氯
描述
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (6-Cl-4-IPQC) is an important chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid that can be synthesized from the reaction of 4-isopropylphenol and chloroquinoline in the presence of a base. This compound has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and enzymes. In addition, 6-Cl-4-IPQC has been used to study the enzymatic mechanisms of drug metabolism and to investigate the biochemical and physiological effects of certain compounds.
科学研究应用
-
Pharmaceuticals : Quinoline is a vital scaffold for leads in drug discovery . Various selected quinolines and derivatives have potential biological and pharmaceutical activities . For example, 7-chloro-4-phenylsulfonyl quinoline was found to exhibit good anti-inflammatory potential .
-
Synthetic Organic Chemistry : Quinoline and its derivatives are essential in synthetic organic chemistry. They undergo nucleophilic and electrophilic substitution reactions .
-
Antimicrobial Agents : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Anticancer Agents : Quinoline derivatives have been found to exhibit anticancer activity . For example, certain derivatives have shown potent antimalarial activity compared with chloroquine .
-
Antiviral Agents : Some quinoline derivatives have shown antiviral properties .
-
Antidepressant and Anticonvulsant Agents : Quinoline derivatives have been used in the treatment of various neurological disorders, including depression and epilepsy .
-
Anti-HIV Agents : Quinoline derivatives have shown potential as anti-HIV agents . They can inhibit the replication of the HIV virus, making them a valuable tool in the fight against AIDS .
-
Antioxidants : Some quinoline derivatives have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .
-
Anti-Inflammatory Agents : Quinoline derivatives can also act as anti-inflammatory agents . They can reduce inflammation in the body, which is beneficial in the treatment of conditions like arthritis .
-
Antihypertensive Agents : Certain quinoline derivatives have been used as antihypertensive agents . They can help lower blood pressure, which is crucial in managing conditions like hypertension .
-
Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory : Quinoline derivatives have shown potential as PDGF RTK inhibitors . This makes them useful in the treatment of certain types of cancer .
-
Industrial Applications : Apart from their medicinal uses, quinoline derivatives are also utilized in various industrial applications such as catalysts, dyes, materials, refineries, and electronics .
属性
IUPAC Name |
6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLCQVJLGGFRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167897 | |
| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-18-2 | |
| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



